N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists
A study explored the development of new α1-adrenoceptor antagonists by synthesizing a series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines. These compounds were evaluated for their affinity towards α1- and α2-adrenoceptors, revealing high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Among the synthesized compounds, some displayed a functional preference to the α1A-adrenoceptor subtype, behaving as antagonists. This research highlights the potential of arylsulfonamide derivatives in developing uroselective α1-adrenoceptor antagonists, contributing to therapeutic options for diseases mediated by α1-adrenoceptors (Rak et al., 2016).
Piperidine-4-Carboxylic Acid Derivatives as Anticancer Agents
Another research endeavor focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate their potential as anticancer agents. The synthesis process involved several steps, culminating in the creation of compounds with significant anticancer activity, as evidenced by their low IC50 values compared to the reference drug doxorubicin. This study underscores the promising anticancer capabilities of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, warranting further investigation to confirm their therapeutic value (Rehman et al., 2018).
Anodic Methoxylation of Piperidine Derivatives
The anodic methoxylation of N-acyl and N-sulfonyl piperidines was studied to understand the electrochemical behavior of these compounds. The research demonstrated that methoxylation favored the formation of α-monomethoxy products under certain conditions, shedding light on the chemical reactivity and potential applications of these piperidine derivatives in various synthetic processes (Golub & Becker, 2015).
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-8-18(9-7-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-11-21(24)17(2)15-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCXJJPCDRMNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.